

Spectroscopic Characterization of N-(5-bromopyridin-3-yl)acetamide: A Technical Guide

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Compound of Interest

Compound Name: *N*-(5-bromopyridin-3-yl)acetamide

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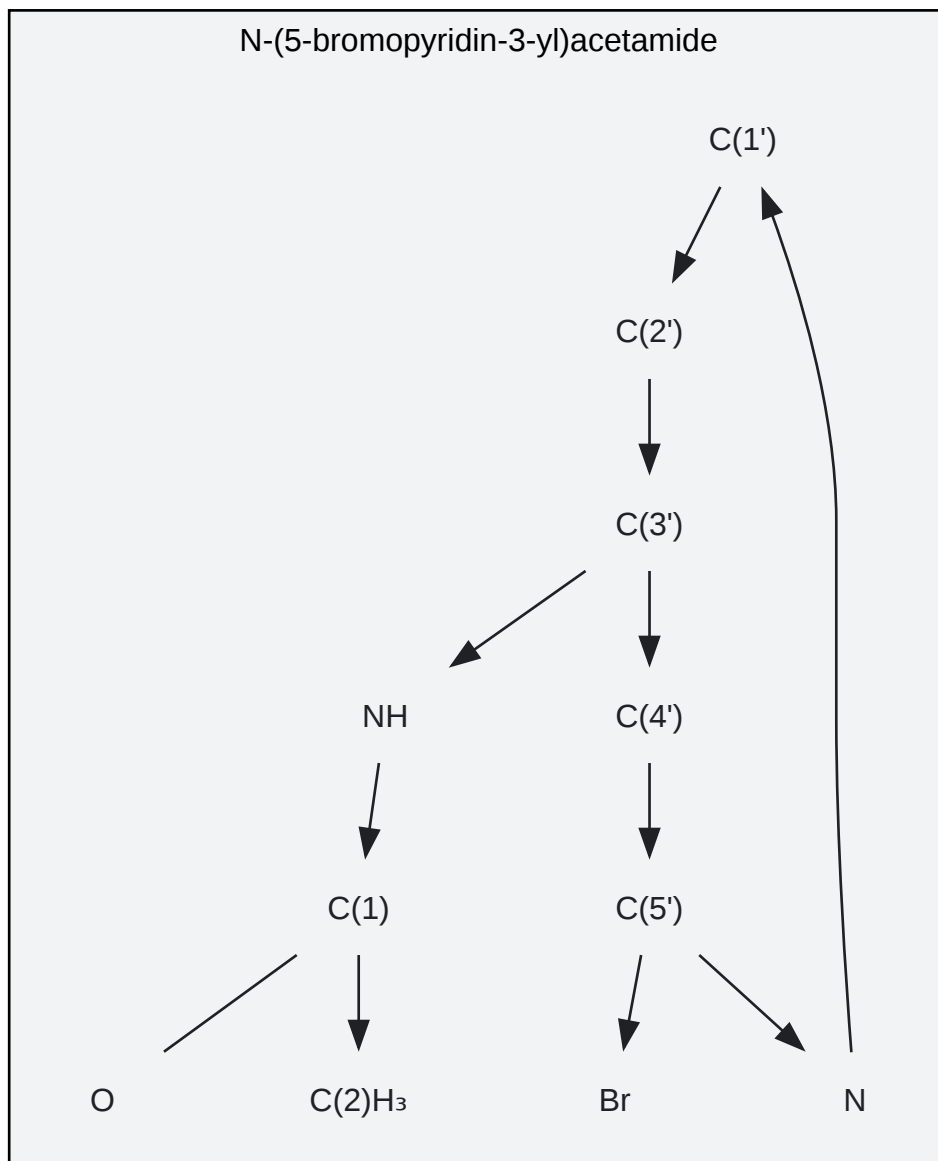
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound **N-(5-bromopyridin-3-yl)acetamide**. Due to the absence of publicly available experimental spectra, this document focuses on predicted spectroscopic values for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Additionally, it outlines standardized experimental protocols for obtaining such data, serving as a valuable resource for the synthesis and characterization of this and related compounds.

Chemical Structure

The chemical structure of **N-(5-bromopyridin-3-yl)acetamide** is presented below, illustrating the atom numbering used for the NMR assignments.

N-(5-bromopyridin-3-yl)acetamide



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Caption: Chemical structure of **N-(5-bromopyridin-3-yl)acetamide**.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **N-(5-bromopyridin-3-yl)acetamide**. These predictions are based on established principles of spectroscopy and analysis of similar chemical structures.

Table 1: Predicted ^1H NMR Data

Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Integration
CH_3	2.1 - 2.3	Singlet (s)	3H
H-2'	8.5 - 8.7	Doublet (d)	1H
H-4'	8.2 - 8.4	Triplet (t) or Doublet of Doublets (dd)	1H
H-6'	8.7 - 8.9	Doublet (d)	1H
NH	7.5 - 8.5	Broad Singlet (br s)	1H

Table 2: Predicted ^{13}C NMR Data

Carbon Atom	Predicted Chemical Shift (δ , ppm)
C-2 (CH_3)	24 - 26
C-1 (C=O)	168 - 170
C-5' (C-Br)	118 - 122
C-3' (C-NH)	138 - 142
C-4'	125 - 129
C-2'	145 - 148
C-6'	148 - 152

Table 3: Predicted IR Absorption Data

Functional Group	Predicted Absorption Range (cm ⁻¹)	Vibration Type
N-H	3250 - 3350	Stretch
C-H (aromatic)	3000 - 3100	Stretch
C-H (aliphatic)	2850 - 3000	Stretch
C=O (amide)	1660 - 1690	Stretch
C=C, C=N (aromatic)	1400 - 1600	Stretch
N-H	1550 - 1640	Bend
C-N	1200 - 1350	Stretch
C-Br	500 - 600	Stretch

Table 4: Predicted Mass Spectrometry Data

Ion	Predicted m/z	Notes
[M] ⁺	214/216	Molecular ion peak, showing isotopic pattern for one bromine atom.
[M-CH ₂ CO] ⁺	172/174	Loss of a ketene molecule.
[M-COCH ₃] ⁺	171/173	Loss of an acetyl group.
[C ₅ H ₃ BrN] ⁺	156/158	Bromopyridine fragment.

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data. Instrument parameters may need to be optimized for the specific sample and equipment.

¹H and ¹³C NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-25 mg of **N-(5-bromopyridin-3-yl)acetamide** for ^1H NMR, or 50-100 mg for ^{13}C NMR.[1]
- Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry vial.[1]
- Filter the solution through a pipette with a small plug of glass wool into a clean NMR tube to remove any particulate matter.
- Cap the NMR tube securely.

Data Acquisition:

- Insert the NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[2]
- For ^1H NMR, acquire the spectrum using a standard single-pulse experiment.
- For ^{13}C NMR, acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[2]
- Set the number of scans to achieve an adequate signal-to-noise ratio.
- Use a relaxation delay (d1) of 1-2 seconds for qualitative spectra.[2]

Data Processing:

- Apply a Fourier transform to the free induction decay (FID).
- Phase the resulting spectrum.
- Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).[2]
- Perform baseline correction.

Infrared (IR) Spectroscopy

This protocol describes the thin solid film method.^[3]

Sample Preparation:

- Dissolve a small amount (a few milligrams) of **N-(5-bromopyridin-3-yl)acetamide** in a volatile solvent like methylene chloride or acetone.^[3]
- Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.
- Apply a drop of the solution to the center of the salt plate and allow the solvent to evaporate completely, leaving a thin film of the solid sample.^[3]

Data Acquisition:

- Place the salt plate in the sample holder of the FTIR spectrometer.
- Acquire the background spectrum.
- Acquire the sample spectrum.

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction:

- The sample is introduced into the ion source, often after being vaporized. For solid samples, a direct insertion probe may be used.^[4]

Ionization:

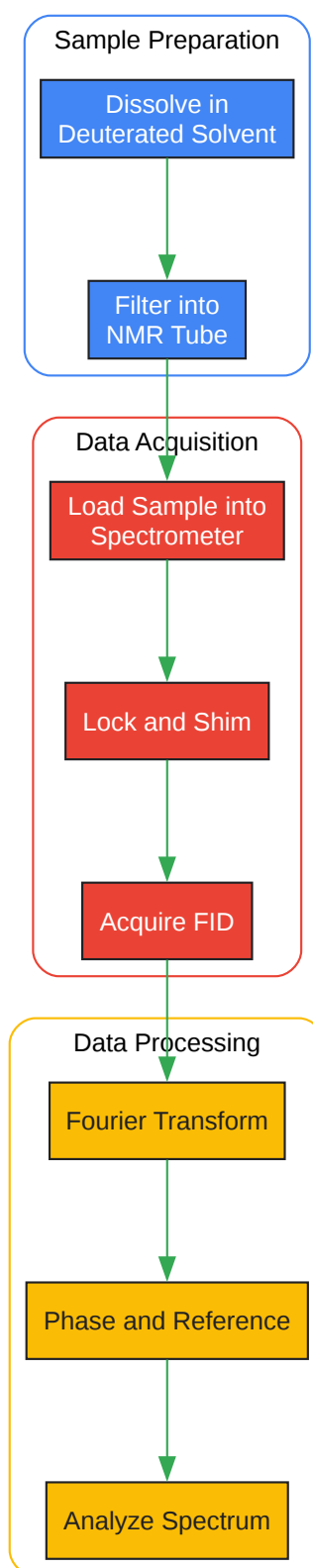
- In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).^{[5][6][7]}
- This bombardment ejects an electron from the molecule, creating a positively charged molecular ion ($[M]^+$).^[6]
- The excess energy from the electron impact causes the molecular ion to fragment into smaller, charged ions.^{[5][6]}

Mass Analysis and Detection:

- The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, generating a mass spectrum.

Visualizations

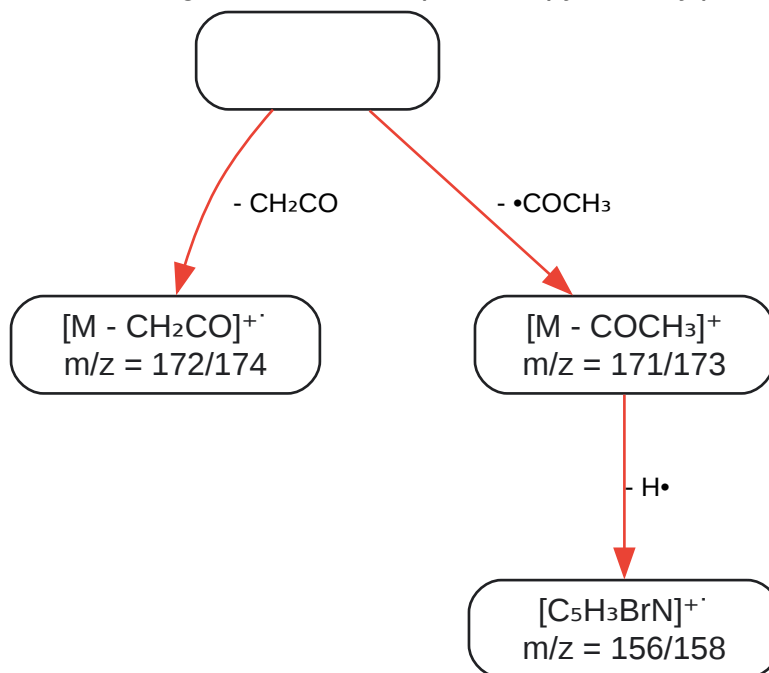
The following diagrams illustrate key aspects of the spectroscopic analysis of **N-(5-bromopyridin-3-yl)acetamide**.



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Caption: General workflow for NMR spectroscopy.

Predicted MS Fragmentation of N-(5-bromopyridin-3-yl)acetamide



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Caption: Predicted electron ionization mass spectrometry fragmentation pathway.

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